![molecular formula C15H12I3NNaO4+ B001035 Liothyronine sodium CAS No. 55-06-1](/img/structure/B1035.png)
Liothyronine sodium
Vue d'ensemble
Description
Liothyronine sodium is a man-made form of a hormone that is normally produced by your thyroid gland to regulate the body’s energy and metabolism . It is given when the thyroid does not produce enough of this hormone on its own . Liothyronine treats hypothyroidism (low thyroid hormone) and is also given as part of a medical test for thyroid disorders . It is also used together with surgery and radioactive iodine therapy in people with thyroid cancer .
Synthesis Analysis
Liothyronine sodium is a synthetic form of a thyroid hormone . It is chemically designated as L-Tyrosine, O - (4-hydroxy-3-iodophenyl)-3,5-diiodo-, monosodium salt . The formulation of liothyronine sodium sustained-release tablets was developed by Noor Research & Educational Institute (TAVAN) using Avicel PH-102 and HPMC in the formulation of tablets sustained the drug release of T3 for over 10 hours .Molecular Structure Analysis
The molecular formula of Liothyronine sodium is C15H11I3NNaO4 . It has an average mass of 672.955 Da and a monoisotopic mass of 672.771973 Da .Chemical Reactions Analysis
A study on the determination of sodium liothyronine in tablets by colorimetry is described. The method is based on the iodine-starch (potato) reaction after ignition of the sample with potassium carbonate .Physical And Chemical Properties Analysis
Liothyronine sodium tablets contain liothyronine sodium equivalent to liothyronine in 5 mcg, 25 mcg, and 50 mcg . Inactive ingredients consist of calcium sulfate, corn starch, gelatin, stearic acid, sucrose, and talc .Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics Study
A study was conducted to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of the sustained-release liothyronine (SR-T3). The study aimed to design therapeutic regimens that can simulate normal thyroid hormone secretion while avoiding excursions in the T3 serum concentration . The study found that combined treatment with a single dose of SR-T3 plus LT4 is associated with increased serum T3/T4 ratio and minimal excursions in serum T3 concentration during 24 hours .
Treatment for Hypothyroidism
Liothyronine Sodium is used in the treatment of hypothyroidism. A historical review of thyroid hormone replacement strategies has shown that levothyroxine mono-therapy has emerged as the therapy of choice of all recent major guidelines . The evolution of thyroid hormone therapies has been significant over an extended period of time .
Combined Preparation with Levothyroxine
In a randomized controlled clinical trial, the combined preparation of levothyroxine plus sustained-release liothyronine was studied. The trial aimed to characterize the PK and PD of the combined preparations of LT4 + SR-T3 in hypothyroid patients .
Analytical Methods for Estimation
Liothyronine Sodium is often estimated using various analytical methods. These methods are crucial for understanding the concentration and effectiveness of the drug .
Drug Interactions Study
Studies are also conducted to understand the interactions of Liothyronine Sodium with other drugs. This helps in predicting any adverse effects and planning the drug dosage accordingly .
Study on Carcinogenic and Mutagenic Potential
Research is also conducted to study the carcinogenic and mutagenic potential of Liothyronine Sodium. These studies help in understanding the long-term effects of the drug .
Safety And Hazards
Liothyronine sodium should not be used to treat obesity or weight problems . Larger doses may produce serious or even life-threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects . It is also suspected of damaging the unborn child .
Orientations Futures
Liothyronine sodium will need to be taken for the rest of your life to control hypothyroidism symptoms . Your doctor will likely start you on a lower dose and gradually increase the dose every 1-2 weeks until the desired response is achieved . You will need to take liothyronine for life to control hypothyroidism symptoms . Continue taking liothyronine even if you feel well .
Propriétés
IUPAC Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/p-1/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXXSUDPJJJJLC-YDALLXLXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047505 | |
Record name | 3,5,3′-Triiodo-L-thyronine monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liothyronine sodium | |
CAS RN |
55-06-1 | |
Record name | Liothyronine sodium [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,3′-Triiodo-L-thyronine monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Liothyronine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LIOTHYRONINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA9VV7D2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.